molecular formula C20H23N3O3S B14104100 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-phenylacetamide

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-phenylacetamide

Cat. No.: B14104100
M. Wt: 385.5 g/mol
InChI Key: FLHKPRPKAAHUFE-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-phenylacetamide is a complex organic compound with a unique structure that includes a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 2,3-dimethoxythiophene with hexane-1,2-diol in the presence of toluene-4-sulphonic acid in toluene at 85°C . This reaction forms the thienopyrimidine core, which is then further functionalized to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thienopyrimidine core and functional groups make it a versatile compound for various applications.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-ethyl-N-phenylacetamide

InChI

InChI=1S/C20H23N3O3S/c1-3-5-12-22-19(25)18-16(11-13-27-18)23(20(22)26)14-17(24)21(4-2)15-9-7-6-8-10-15/h6-11,13H,3-5,12,14H2,1-2H3

InChI Key

FLHKPRPKAAHUFE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(CC)C3=CC=CC=C3

Origin of Product

United States

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